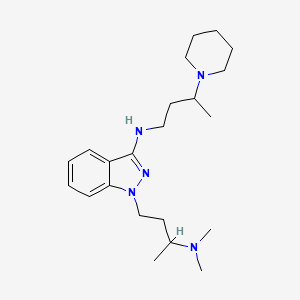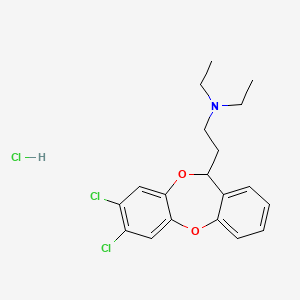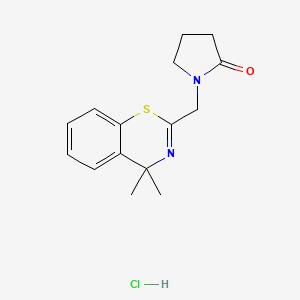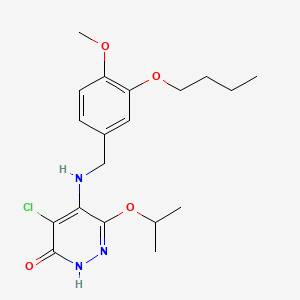
PL2YY3Rre7
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
PL2YY3Rre7 is a synthetic compound with the molecular formula C28H35N3O6S and a molecular weight of 541.659. It is known for its unique stereochemistry, having five defined stereocenters
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of PL2YY3Rre7 involves multiple steps, starting with the preparation of intermediate compounds. The synthetic route typically includes the following steps:
Formation of Intermediate A: This involves the reaction of starting materials under specific conditions, such as temperature and pH, to form Intermediate A.
Conversion to Intermediate B: Intermediate A is then subjected to further reactions, including oxidation or reduction, to form Intermediate B.
Final Synthesis of this compound: Intermediate B undergoes a series of reactions, including substitution and condensation, to yield the final product, this compound.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
PL2YY3Rre7 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide, typically used under acidic or basic conditions.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride, often used in anhydrous solvents.
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and alkylating agents (e.g., methyl iodide), typically used under controlled temperature and pressure conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound may yield oxidized derivatives, while reduction may produce reduced forms of the compound. Substitution reactions can result in various substituted derivatives, depending on the functional groups introduced .
Applications De Recherche Scientifique
PL2YY3Rre7 has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex molecules and as a catalyst in various reactions.
Biology: this compound is used in biochemical assays to study enzyme activity and protein interactions.
Medicine: It has potential therapeutic applications, including as an anticancer agent and in the treatment of other diseases.
Industry: This compound is used in the production of pharmaceuticals, agrochemicals, and other industrial chemicals .
Mécanisme D'action
The mechanism of action of PL2YY3Rre7 involves its interaction with specific molecular targets and pathways. It is known to modulate the activity of certain enzymes and proteins, leading to changes in cellular processes. For example, this compound may inhibit the activity of enzymes involved in cancer cell proliferation, thereby exerting its anticancer effects. The compound’s effects are mediated through its binding to specific receptors or active sites on target proteins, leading to alterations in signaling pathways and cellular responses .
Propriétés
Numéro CAS |
242140-32-5 |
|---|---|
Formule moléculaire |
C28H35N3O6S |
Poids moléculaire |
541.7 g/mol |
Nom IUPAC |
methyl (1S,15R,18S,19R,20S)-3-acetyl-18-(3-methyl-3-nitrososulfanylbutanoyl)oxy-11,12,14,15,16,17,18,19,20,21-decahydro-1H-yohimban-19-carboxylate |
InChI |
InChI=1S/C28H35N3O6S/c1-16(32)31-21-8-6-5-7-18(21)19-11-12-30-15-17-9-10-23(37-24(33)14-28(2,3)38-29-35)25(27(34)36-4)20(17)13-22(30)26(19)31/h5-8,17,20,22-23,25H,9-15H2,1-4H3/t17-,20-,22-,23-,25+/m0/s1 |
Clé InChI |
OGAZTKCATDLYHE-KZDFQTSRSA-N |
SMILES isomérique |
CC(=O)N1C2=CC=CC=C2C3=C1[C@@H]4C[C@H]5[C@@H](CC[C@@H]([C@@H]5C(=O)OC)OC(=O)CC(C)(C)SN=O)CN4CC3 |
SMILES canonique |
CC(=O)N1C2=CC=CC=C2C3=C1C4CC5C(CCC(C5C(=O)OC)OC(=O)CC(C)(C)SN=O)CN4CC3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


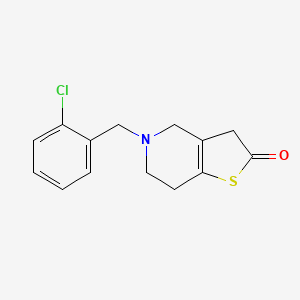

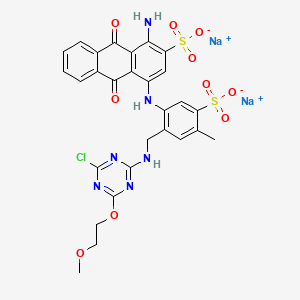


![N'-[(Z)-octadec-9-enyl]propane-1,3-diamine;(2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanoic acid](/img/structure/B12777451.png)
![[(3S,3aR,6S,6aS)-3-acetamido-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate](/img/structure/B12777456.png)

![Benzamide, N-[5-(diethylamino)-4-methoxy-2-[[4-[(4-nitrophenyl)azo]-1-naphthalenyl]azo]phenyl]-](/img/structure/B12777468.png)
